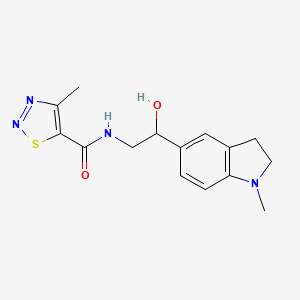
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1706130-62-2 |
The structure features a thiadiazole moiety, which is known for diverse biological activities, particularly in antimicrobial and anticancer applications. The indoline structure contributes to its pharmacological properties, while the carboxamide group enhances solubility and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, molecular docking studies revealed that this compound effectively binds to kinase domains associated with cancer pathways, showing affinities comparable to established anticancer drugs like Sunitinib.
Antimicrobial Effects
The compound also shows promising antimicrobial activity. Its structural features allow it to interact with microbial targets effectively, potentially leading to new antimicrobial agents. The presence of the hydroxy group is particularly important for enhancing these biological effects.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It interacts with various receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial pathways, it may induce apoptosis in cancer cells.
These mechanisms highlight the compound's potential as a multi-targeted therapeutic agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Cytotoxicity Assays : In vitro studies on different cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects at micromolar concentrations.
Cell Line IC₅₀ (µM) MCF-7 10 HeLa 15 A549 12 -
Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) E. coli 75 S. aureus 50 P. aeruginosa 100
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMBGMNBTXTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













